methyl 2-(5,6-dimethyl-1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)-4,5-dimethylthiophene-3-carboxylate
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Description
Methyl 2-(5,6-dimethyl-1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)-4,5-dimethylthiophene-3-carboxylate is a useful research compound. Its molecular formula is C18H21NO4S and its molecular weight is 347.43. The purity is usually 95%.
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Biological Activity
Methyl 2-(5,6-dimethyl-1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)-4,5-dimethylthiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be described by the following structural formula:
Molecular Characteristics
- IUPAC Name : this compound
- CAS Number : 5438-24-4
- Molecular Weight : 302.39 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. These interactions can modulate enzyme activity and influence various signaling pathways. The compound may exhibit anticancer properties by inducing apoptosis in tumor cells and inhibiting cell proliferation.
Anticancer Activity
Research has indicated that derivatives of isoindoline compounds exhibit significant anticancer properties. A study evaluated the cytotoxic effects of similar compounds on human tumor cell lines. The results showed that certain derivatives demonstrated IC50 values as low as 14.5 µM against ovarian carcinoma IGROV-1 cells while exhibiting limited toxicity on normal prostate cells (IC50 > 100 µM) . This suggests a selective action against cancerous cells.
G-Quadruplex Binding Properties
Another study focused on the binding properties of related compounds to G-quadruplex DNA structures. Such interactions are crucial because they can disrupt cancer cell proliferation by stabilizing these structures and preventing DNA replication . The findings indicated that specific modifications in the chemical structure significantly enhanced binding affinity to G-quadruplexes.
Comparative Biological Activity Table
Compound Name | IC50 (µM) | Target Cells | Biological Activity |
---|---|---|---|
Compound 9 | 14.5 | IGROV-1 | Anticancer |
Compound 10 | >100 | CW22Rv1 | Non-cytotoxic |
Compound 14 | >30–100 | RWPE1 | Non-cytotoxic |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Starting Materials : The reaction begins with the appropriate isoindoline derivative.
- Reagents : Common reagents include dimethylacetylene dicarboxylate and various catalysts.
- Reaction Conditions : Controlled temperatures and solvents are used to optimize yield and purity.
Properties
IUPAC Name |
methyl 2-(5,6-dimethyl-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-4,5-dimethylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-8-6-12-13(7-9(8)2)16(21)19(15(12)20)17-14(18(22)23-5)10(3)11(4)24-17/h12-13H,6-7H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTHFNEXBYXUJIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CC2C(C1)C(=O)N(C2=O)C3=C(C(=C(S3)C)C)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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